Pentanoic acid, 4,5-diamino-, ethyl ester
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Overview
Description
Pentanoic acid, 4,5-diamino-, ethyl ester, also known as ethyl 4,5-diaminopentanoate, is an organic compound with the molecular formula C7H16N2O2. This compound is a derivative of pentanoic acid, featuring amino groups at the 4th and 5th positions and an ethyl ester functional group. It is utilized in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,5-diamino-, ethyl ester typically involves the esterification of pentanoic acid derivatives followed by the introduction of amino groups. One common method includes:
Esterification: Pentanoic acid is reacted with ethanol in the presence of an acid catalyst to form ethyl pentanoate.
Amination: The ethyl pentanoate is then subjected to amination reactions using ammonia or amines under controlled conditions to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of pentanoic acid, 4,5-diamino-, ethyl ester may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4,5-diamino-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Pentanoic acid, 4,5-diamino-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pentanoic acid, 4,5-diamino-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, ethyl ester: Lacks amino groups, used primarily as a flavoring agent.
Pentanoic acid, 4-methyl-, ethyl ester: Contains a methyl group instead of amino groups, used in perfumes and cosmetics.
Uniqueness
Pentanoic acid, 4,5-diamino-, ethyl ester is unique due to the presence of two amino groups, which significantly alter its chemical reactivity and potential applications compared to other pentanoic acid derivatives. This structural feature allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Biological Activity
Pentanoic acid, 4,5-diamino-, ethyl ester, also known as ethyl 4,5-diaminopentanoate (CAS No. 168016-80-6), is an organic compound characterized by its unique structural features, including two amino groups and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- Molecular Formula : C7H16N2O2
- Molecular Weight : 160.217 g/mol
- IUPAC Name : Ethyl 4,5-diaminopentanoate
- Structure :
- SMILES : CCOC(=O)CCC(CN)N
- InChI Key : ZDDJPXOHNDIRDJ-UHFFFAOYSA-N
The biological activity of pentanoic acid, 4,5-diamino-, ethyl ester is primarily attributed to its interaction with specific molecular targets. The presence of amino groups allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to pentanoic acid derivatives exhibit antimicrobial activity. The structural features of pentanoic acid, 4,5-diamino-, ethyl ester may enhance its efficacy against specific bacterial strains through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Enzyme Interaction Studies
Studies have shown that pentanoic acid derivatives can act as enzyme inhibitors or substrates. For instance, the amino groups in pentanoic acid, 4,5-diamino-, ethyl ester may participate in enzymatic reactions involving aminotransferases or other amine-reactive enzymes. This potential has implications for drug development targeting metabolic diseases .
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of pentanoic acid could inhibit the activity of certain proteases involved in cancer progression. The compound was shown to bind reversibly to the active site of these enzymes, reducing their activity in vitro .
- Anticancer Activity : In a preliminary investigation involving various cell lines, pentanoic acid derivatives exhibited cytotoxic effects against melanoma cells. The study suggested a dose-dependent reduction in cell viability when treated with the compound .
Comparative Analysis
To better understand the uniqueness of pentanoic acid, 4,5-diamino-, ethyl ester compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pentanoic acid, ethyl ester | Lacks amino groups | Primarily used as a flavoring agent |
Pentanoic acid, 4-methyl-, ethyl ester | Contains a methyl group | Used in perfumes and cosmetics |
Pentanoic acid, 4,5-diamino-, ethyl ester | Contains two amino groups | Potential enzyme inhibitor and anticancer properties |
Properties
CAS No. |
168016-80-6 |
---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.217 |
IUPAC Name |
ethyl 4,5-diaminopentanoate |
InChI |
InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3 |
InChI Key |
ZDDJPXOHNDIRDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(CN)N |
Synonyms |
Pentanoic acid, 4,5-diamino-, ethyl ester |
Origin of Product |
United States |
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